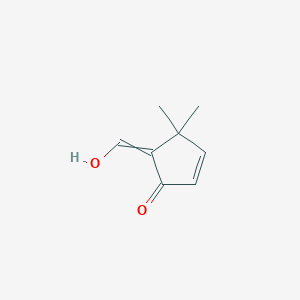
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring with a hydroxymethylidene group and two methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one typically involves the reaction of 4,4-dimethylcyclopent-2-en-1-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethylidene)-4,4-dimethylcyclopent-2-en-1-one.
Reduction: 5-(Hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)-4,4-dimethylcyclopent-2-en-1-one: Similar structure but with a hydroxymethyl group instead of a hydroxymethylidene group.
4,4-Dimethylcyclopent-2-en-1-one: Lacks the hydroxymethylidene group, making it less reactive in certain types of reactions.
Uniqueness
5-(Hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in both synthetic chemistry and biological research.
Propriétés
Numéro CAS |
61031-94-5 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-(hydroxymethylidene)-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)4-3-7(10)6(8)5-9/h3-5,9H,1-2H3 |
Clé InChI |
MSJLRALONKXLSN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C1=CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



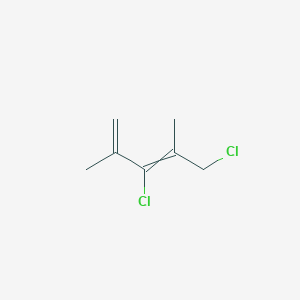
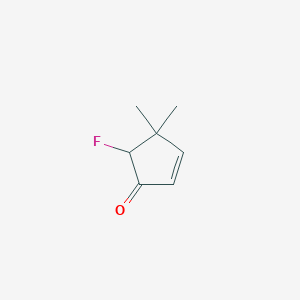
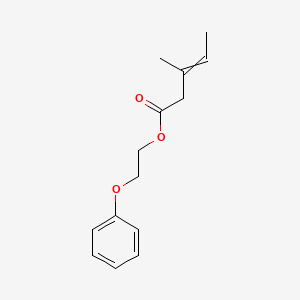
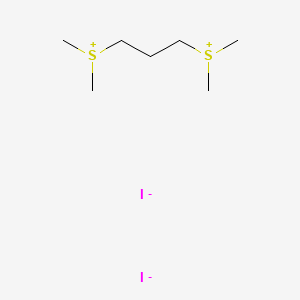
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
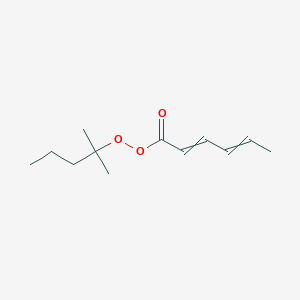
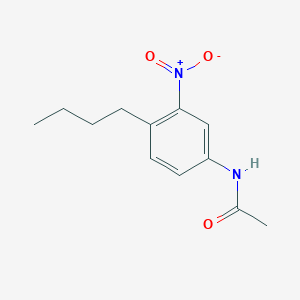


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)



